molecular formula C7H5N3OS B061500 5-thia-2,9,11-triazatricyclo[5.3.1.04,11]undeca-1,3,6-trien-8-one CAS No. 165667-15-2

5-thia-2,9,11-triazatricyclo[5.3.1.04,11]undeca-1,3,6-trien-8-one

Cat. No.: B061500
CAS No.: 165667-15-2
M. Wt: 179.2 g/mol
InChI Key: FQWBTEDYIMXDNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5H-3-Thia-1,6,7b-triazacyclopent[cd]inden-5-one,6,7-dihydro-(9CI) is a complex organic compound with a unique structure that includes a thia-triazacyclopentane ring fused to an indene moiety.

Preparation Methods

The synthesis of 5H-3-Thia-1,6,7b-triazacyclopent[cd]inden-5-one,6,7-dihydro-(9CI) typically involves multi-step organic reactions. The synthetic routes often start with the preparation of the thia-triazacyclopentane ring, followed by its fusion with an indene derivative. Reaction conditions may include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield.

Chemical Reactions Analysis

5H-3-Thia-1,6,7b-triazacyclopent[cd]inden-5-one,6,7-dihydro-(9CI) can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the indene ring, often using reagents like alkyl halides or acyl chlorides under basic conditions.

The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

5H-3-Thia-1,6,7b-triazacyclopent[cd]inden-5-one,6,7-dihydro-(9CI) has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of 5H-3-Thia-1,6,7b-triazacyclopent[cd]inden-5-one,6,7-dihydro-(9CI) involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may exert its effects by interfering with cell division or inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Similar compounds to 5H-3-Thia-1,6,7b-triazacyclopent[cd]inden-5-one,6,7-dihydro-(9CI) include other thia-triazacyclopentane derivatives and indene-based compounds. These compounds share structural similarities but may differ in their specific chemical properties and biological activities. The uniqueness of 5H-3-Thia-1,6,7b-triazacyclopent[cd]inden-5-one,6,7-dihydro-(9CI) lies in its specific ring structure and the potential for diverse chemical modifications.

Properties

CAS No.

165667-15-2

Molecular Formula

C7H5N3OS

Molecular Weight

179.2 g/mol

IUPAC Name

5-thia-2,9,11-triazatricyclo[5.3.1.04,11]undeca-1,3,6-trien-8-one

InChI

InChI=1S/C7H5N3OS/c11-7-4-3-12-6-2-8-5(1-9-7)10(4)6/h2-3H,1H2,(H,9,11)

InChI Key

FQWBTEDYIMXDNM-UHFFFAOYSA-N

SMILES

C1C2=NC=C3N2C(=CS3)C(=O)N1

Canonical SMILES

C1C2=NC=C3N2C(=CS3)C(=O)N1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.